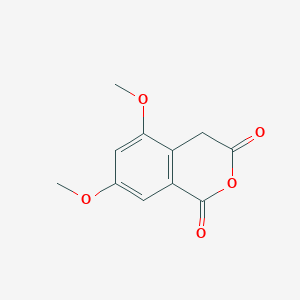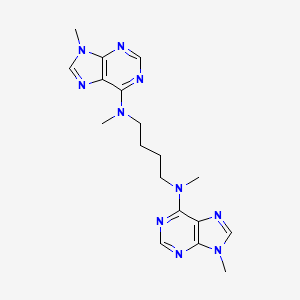![molecular formula C22H30O7Si B14349880 (2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone CAS No. 98460-22-1](/img/structure/B14349880.png)
(2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone: is a complex organic compound that features both phenolic and silane functional groups This compound is of interest due to its unique structural properties, which combine the reactivity of phenolic hydroxyl groups with the versatility of silane groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone typically involves a multi-step process. One common method starts with the preparation of the phenolic component, followed by the introduction of the silane group through a series of condensation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to optimize the reaction rate and yield. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps, such as distillation or chromatography, are essential to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenolic hydroxyl groups in the compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols under appropriate conditions.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as esterification or etherification, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Acid or base catalysts are typically employed to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of esters or ethers.
Scientific Research Applications
Chemistry: In chemistry, (2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone is used as a precursor for the synthesis of advanced materials, including polymers and composites. Its unique structure allows for the creation of materials with enhanced mechanical and thermal properties.
Biology: The compound’s phenolic groups make it a potential candidate for biological applications, such as enzyme inhibitors or antioxidants. Its ability to interact with biological molecules can be exploited in drug design and development.
Medicine: In medicine, the compound’s reactivity and functional groups can be utilized to develop new therapeutic agents. Its potential antioxidant properties may be beneficial in treating oxidative stress-related conditions.
Industry: In the industrial sector, this compound is used in
Properties
CAS No. |
98460-22-1 |
|---|---|
Molecular Formula |
C22H30O7Si |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
(2,4-dihydroxyphenyl)-[4-(3-triethoxysilylpropoxy)phenyl]methanone |
InChI |
InChI=1S/C22H30O7Si/c1-4-27-30(28-5-2,29-6-3)15-7-14-26-19-11-8-17(9-12-19)22(25)20-13-10-18(23)16-21(20)24/h8-13,16,23-24H,4-7,14-15H2,1-3H3 |
InChI Key |
RGMSQVLTXMCSNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCOC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)O)O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B14349797.png)

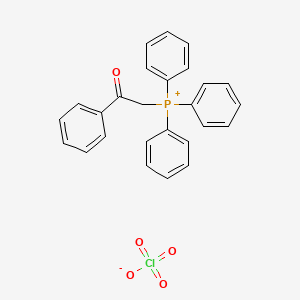
![2-[(1-Hydroxypropan-2-yl)oxy]propanoic acid](/img/structure/B14349824.png)
![1-[(4-Carboxyphenyl)methyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14349835.png)
![2-[2-(4-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14349843.png)
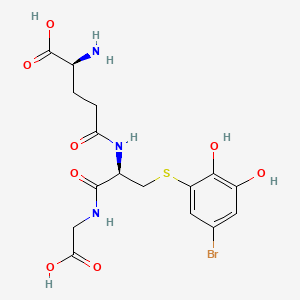


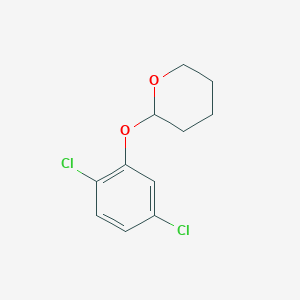

![N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide](/img/structure/B14349894.png)
